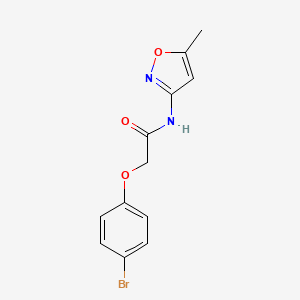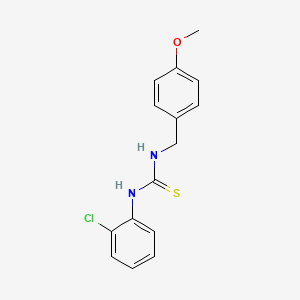
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine, also known as EPPP, is a chemical compound that belongs to the piperazine family. EPPP has been widely studied for its potential applications in scientific research.
科学的研究の応用
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential applications in scientific research. One of the main applications of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine is as a dopamine receptor agonist. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to stimulate dopamine release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.
作用機序
The mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine involves its interaction with dopamine receptors in the brain. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine binds to the dopamine receptors and activates them, leading to increased dopamine release. This can lead to increased locomotor activity and reward-seeking behavior. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have an affinity for other neurotransmitter receptors such as serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine can increase locomotor activity and induce reward-seeking behavior in animals. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been shown to increase dopamine release in the brain, which can lead to improved cognitive function and mood. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its ability to stimulate dopamine release in the brain. This can be useful for studying the effects of dopamine on behavior and cognitive function. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential toxicity. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to have neurotoxic effects in some animal studies, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine. One area of research is the potential therapeutic applications of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in the treatment of Parkinson's disease and schizophrenia. Studies have shown that 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has the potential to improve cognitive function and mood in these patients. Another area of research is the potential use of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in addiction research. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to induce reward-seeking behavior in animals, which can be useful for studying addiction and developing new treatments for addiction. Finally, there is potential for the development of new analogs of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine with improved therapeutic properties and reduced toxicity.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to stimulate dopamine release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia. While there are advantages and limitations to using 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments, there are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine, including its potential use in addiction research and the development of new analogs with improved therapeutic properties.
合成法
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine can be synthesized in a few steps starting from commercially available materials. The synthesis method involves the reaction of 1-(2-ethoxyphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
特性
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-11-7-6-10-19(20)22-14-16-23(17-15-22)21(24)13-12-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZSLTVCCWJQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)

![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)


![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)


